molecular formula C6H4ClN3 B12279882 5-chloro-2-methylpyrimidine-4-carbonitrile

5-chloro-2-methylpyrimidine-4-carbonitrile

Cat. No.: B12279882
M. Wt: 153.57 g/mol
InChI Key: CIJQXKSVCCZPMU-UHFFFAOYSA-N
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Description

5-chloro-2-methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2-methylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the chlorination of 2-methylpyrimidine-4-carbonitrile using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-methylpyrimidine-4-carbonitrile+SOCl2This compound+SO2+HCl\text{2-methylpyrimidine-4-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-methylpyrimidine-4-carbonitrile+SOCl2​→this compound+SO2​+HCl

The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are effective.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-chloro-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins. The compound’s effects are often mediated through interactions with these molecular targets, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-4-methylpyrimidine-2-carbonitrile
  • 4-chloro-2-methylpyrimidine-5-carbonitrile
  • 2-methylpyrimidine-4-carbonitrile

Uniqueness

5-chloro-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 5 and the nitrile group at position 4 allows for selective reactions and interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-chloro-2-methylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-9-3-5(7)6(2-8)10-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJQXKSVCCZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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